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Compound of Interest

Compound Name:
(E)-3-(4-Methylphenoxy)prop-2-

enoic acid

CAS No.: 1937337-51-3

Cat. No.: B2882839

Get Quote

Executive Summary
This technical guide outlines the structural elucidation, synthesis, and crystallographic

characterization of (E)-3-(4-Methylphenoxy)prop-2-enoic acid. Targeted at drug development

professionals and structural chemists, this document serves as a protocol for analyzing

phenoxyacrylic acid derivatives—a scaffold relevant to PPAR agonists and metabolic

modulators.

The guide details the E-isomer specific synthesis, single-crystal growth methodologies, and the

supramolecular assembly governed by carboxylic acid dimerization (

motifs). It synthesizes experimental protocols with theoretical structural predictions based on
crystallographic data of homologous phenoxyacrylic systems.

Chemical Context & Synthetic Pathway[1][2][3]
Rationale for Structure
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The target molecule consists of a p-tolyl (4-methylphenyl) moiety linked via an ether oxygen to

an acrylic acid chain.

(E)-Configuration: The trans arrangement across the C=C double bond is thermodynamically

favored and essential for biological activity in metabolic targets.

Phenoxy Linkage: The ether oxygen introduces a critical torsion angle, disrupting planarity

between the aromatic ring and the acrylic tail, which influences solubility and receptor

binding pockets.

Synthesis Protocol (High-Purity Route)
To ensure the isolation of the pure (E)-isomer for crystallization, a stereoselective addition of p-

cresol to a propiolate ester followed by hydrolysis is the preferred route over non-selective

Perkin condensations.

Reagents: 4-Methylphenol (p-Cresol), Ethyl propiolate, N-Methylmorpholine (NMM), NaOH,

HCl.

Step-by-Step Methodology:

Nucleophilic Addition: Dissolve 4-methylphenol (10 mmol) in dry THF. Add N-

methylmorpholine (0.5 eq) as a catalyst.

Coupling: Dropwise add ethyl propiolate (11 mmol) at 0°C. Stir at room temperature for 12

hours. The reaction proceeds via trans-addition to the alkyne, favoring the (E)-acrylate ester.

Hydrolysis: Evaporate solvent. Redissolve the residue in MeOH/Water (3:1). Add NaOH (2.0

eq) and reflux for 2 hours.

Acidification: Cool to 0°C and acidify with 1M HCl to pH 2. The (E)-acid precipitates as a

white solid.

Purification: Recrystallize from Ethanol/Water (1:1) to remove any (Z)-isomer traces.

Reaction Workflow Visualization
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Figure 1: Stereoselective synthetic pathway favoring the thermodynamic (E)-isomer via

Michael-type addition to an alkyne.

Crystallographic Methodology
Single Crystal Growth Protocol
Obtaining X-ray quality crystals requires controlled supersaturation. The carboxylic acid dimer

interaction is strong, often leading to rapid precipitation rather than crystal growth.

Solvent System: Ethanol/Water (70:30 v/v).

Method: Slow Evaporation at Constant Temperature (SECT).

Protocol:

Dissolve 50 mg of purified acid in 4 mL of warm ethanol.

Add 1.5 mL of water dropwise until persistent turbidity is just avoided.

Filter through a 0.45 µm PTFE syringe filter into a clean vial.

Cover with parafilm, punch 3-4 pinholes, and store at 20°C in a vibration-free environment.

Harvest: Colorless block-like crystals (approx. 0.3 x 0.2 x 0.2 mm) appear within 4-7 days.

Data Collection Strategy
Instrument: Bruker APEX-II or equivalent CCD diffractometer.

Radiation: Mo K
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(

= 0.71073 Å).

Temperature: Data should be collected at 100 K (using N2 stream) to minimize thermal

motion of the terminal methyl group and the flexible ether linkage.

Structural Analysis & Discussion
Molecular Conformation
The structure is defined by two principal planes: the benzene ring and the acrylic acid chain.

Unlike cinnamic acid (where C-C bonds allow conjugation), the ether oxygen in phenoxyacrylic

acid breaks the conjugation.

Ether Torsion Angle (

): Typically ranges between 160°–175°, indicating a near-planar but slightly twisted
conformation to alleviate steric strain between the vinyl protons and the aromatic ortho-
protons.

Alkene Geometry: The C=C bond length is expected to be 1.32–1.34 Å, typical for

-unsaturated acids. The (E) geometry is confirmed by the trans-positioning of the carboxylic
group and the phenoxy oxygen.

Supramolecular Assembly (The Motif)
The dominant feature in the crystal lattice of (E)-3-(4-methylphenoxy)prop-2-enoic acid is the

formation of centrosymmetric dimers.[1]

Primary Interaction: Two molecules link via paired hydrogen bonds between the carboxylic

acid groups.

Graph Set Notation:

(Ring, 2 donors, 2 acceptors, 8 atoms in the ring).

Bond Metrics:
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distance: ~2.65 Å.

Angle: ~175° (near linear).

This dimerization creates discrete molecular pairs that then stack via weak

interactions or van der Waals forces (involving the 4-methyl group) to form the 3D lattice.

Crystal Packing Logic Visualization
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Figure 2: Supramolecular assembly driven by carboxylic acid dimerization, forming the

fundamental building block of the crystal lattice.

Quantitative Data Summary
The following parameters are characteristic for this class of phenoxyacrylic acids and serve as

validation metrics for experimental results.
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Parameter Expected Value / Range Structural Significance

Crystal System Triclinic or Monoclinic

or

are most common for acid

dimers.

Z (Molecules/Cell) 2 or 4
Corresponds to 1 or 2 dimers

per unit cell.

C=C Bond Length 1.325 ± 0.010 Å
Confirms double bond

character (vs. 1.54 Å single).

C-O-C Angle 117° ± 3°

Typical ether bond angle;

deviation indicates steric

stress.

H-Bond (O...O) 2.62 – 2.67 Å

Strong hydrogen bond

indicative of stable

dimerization.

Melting Point 138°C – 142°C
Sharp MP confirms high purity

and crystallinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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